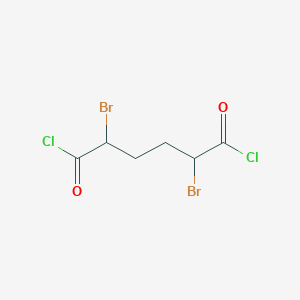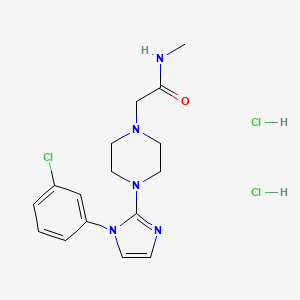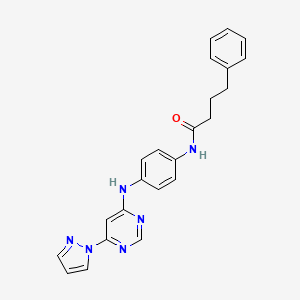
2,4,7-Trichloro-6-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7-Trichloro-6-methoxyquinoline is a useful research compound. Its molecular formula is C10H6Cl3NO and its molecular weight is 262.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemosensor for Metal Ions
2,4,7-Trichloro-6-methoxyquinoline and its derivatives have been studied for their potential as chemosensors. For instance, a related compound, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, has shown selective responses to Cd2+ ions, indicating its potential for measuring cadmium concentrations in waste effluents and food products (Prodi et al., 2001).
Fluorescence Studies
The fluorescence properties of compounds related to this compound have been a subject of research. For example, the absorption and fluorescence spectra of 6-methoxyquinoline, a structurally similar compound, have been studied, revealing insights into its basic properties and potential applications in fluorescence-based analysis (Schulman et al., 1974).
Synthesis and Reactivity
Research has also focused on the synthesis and reactivity of compounds similar to this compound. For example, studies have explored the regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines, providing insights into the chemical behavior and potential applications of these compounds in various fields (Osborne & Miller, 1993).
Photoproduct Formation and Analysis
Investigations into the photochemical reactivity of compounds like this compound have been conducted. For instance, the photoreactivity of 4,7-dichloroquinoline has been studied, revealing the formation of highly fluorescent photoproducts upon irradiation, which could have applications in analytical chemistry (Fidanza & Aaron, 2010).
Quantum Chemical Calculations
Research also includes quantum chemical calculations of related compounds. For example, studies on 4-chloro-8-methoxyquinoline-2(1H)-one have provided detailed insights into its molecular structure and potential applications in antimicrobial studies (Murugavel et al., 2017).
Fluorescence Quenching Studies
The quenching of fluorescence of compounds like 6-methoxyquinoline has been studied, indicating potential applications in sensing technologies, such as detecting chloride ions in aqueous media (Mehata & Tripathi, 2002).
Safety and Hazards
The safety information for 2,4,7-Trichloro-6-methoxyquinoline indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2,4,7-trichloro-6-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NO/c1-15-9-2-5-6(11)4-10(13)14-8(5)3-7(9)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPTUUNZDXNGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1265883-06-4 |
Source


|
| Record name | 2,4,7-trichloro-6-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3005033.png)



![5-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3005039.png)





![N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3005048.png)
![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate](/img/structure/B3005051.png)
![3-benzyl-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005052.png)

